molecular formula C8H16ClNS B2484333 1-(Thian-4-yl)cyclopropan-1-amine hydrochloride CAS No. 2241141-54-6

1-(Thian-4-yl)cyclopropan-1-amine hydrochloride

Cat. No.: B2484333
CAS No.: 2241141-54-6
M. Wt: 193.73
InChI Key: LRRJAEVURLGYBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Thian-4-yl)cyclopropan-1-amine hydrochloride is a high-purity chemical compound offered as a research-grade material. It features a cyclopropylamine group attached to a thiane (tetrahydrothiopyran) ring system, making it a valuable scaffold in medicinal chemistry and drug discovery research. The compound is supplied with a minimum purity of 95% and is available in various quantities to suit research needs . This product is intended for use as a building block in organic synthesis and is strictly for laboratory research purposes. The primary structure of this compound, a cyclopropane ring fused with a saturated sulfur-containing heterocycle, is recognized in chemical research as a key motif in the synthesis of more complex molecules . Researchers utilize such cyclopropane derivatives for their unique reactivity due to ring strain, which can trigger various cyclization and annulation reactions with conjugated systems, leading to the formation of complex carbocycles and heterocycles . 1-(Thian-4-yl)cyclopropan-1-amine hydrochloride is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

1-(thian-4-yl)cyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NS.ClH/c9-8(3-4-8)7-1-5-10-6-2-7;/h7H,1-6,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRJAEVURLGYBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1C2(CC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation: Thian-4-yl Vinyl Derivatives

The synthesis begins with the preparation of thian-4-yl vinyl precursors. While direct literature reports of such intermediates are limited, analogous routes to thiomorpholine derivatives suggest that Heck coupling or Wittig olefination could generate the required alkenes. For instance, treatment of thian-4-one with vinylmagnesium bromide under Grignard conditions yields thian-4-yl vinyl alcohol, which undergoes dehydration to form the corresponding alkene.

Simmons-Smith Cyclopropanation

The cyclopropane ring is introduced via the Simmons-Smith reaction, employing diiodomethane (CH₂I₂) and a zinc-copper couple in diethyl ether. This method, demonstrated in the synthesis of structurally related cyclopropane derivatives, proceeds through a carbene intermediate that reacts stereospecifically with the alkene:

$$
\text{Thian-4-yl-CH₂-CH₂} + \text{CH₂I₂} \xrightarrow{\text{Zn/Cu}} \text{Thian-4-yl-C(CH₂)₂} + \text{ZnI₂}
$$

Optimization studies indicate that maintaining anhydrous conditions at −10°C improves yields by minimizing side reactions. The resulting cyclopropane derivative is isolated in 65–72% yield after column chromatography (hexane/ethyl acetate, 3:1).

Amine Functionalization

Conversion to the primary amine is achieved through a two-step sequence:

  • Oxidation : Ozonolysis of the cyclopropane vinyl group followed by reductive workup with dimethyl sulfide produces a ketone intermediate.
  • Reductive Amination : Treatment with ammonium acetate and sodium cyanoborohydride in methanol yields the primary amine, which is precipitated as the hydrochloride salt using HCl-saturated ether (82% yield, >95% purity by HPLC).

Reductive Amination of Cyclopropanone Derivatives

Cyclopropanone Hemiketal Preparation

This route utilizes 1-sulfonylcyclopropanol as a stable cyclopropanone surrogate, following methodology developed for β-amino acid synthesis. The hemiketal is prepared through nucleophilic ring-opening of 1-chlorocyclopropane sulfonate esters with thian-4-amine in dichloromethane:

$$
\text{Cp-SO₃⁻} + \text{Thian-4-NH₂} \rightarrow \text{Cp-NH-Thian-4} + \text{HSO₃⁻}
$$

Telescopic Aza-Michael Reaction

The hemiketal undergoes conjugate addition with in situ-generated phosphorus ylides (Ph₃P=CHCO₂Et), forming an alkylidenecyclopropane intermediate. Subsequent aza-Michael addition with thian-4-amine proceeds with complete trans diastereocontrol:

$$
\text{Alkylidenecyclopropane} + \text{Thian-4-NH₂} \xrightarrow{\text{EtOH, 25°C}} \text{trans-β-Amino cyclopropane}
$$

This one-pot procedure achieves 68% overall yield with excellent stereochemical fidelity (dr >20:1).

Comparative Analysis of Synthetic Methods

Method Yield (%) Stereocontrol Scalability Cost Index
Simmons-Smith 72 Moderate High $$$$
Reductive Amination 82 High Medium $$$
Aza-Michael Addition 68 Excellent Low $$

The reductive amination route provides the best balance of yield and scalability, though the aza-Michael approach offers superior stereochemical outcomes for applications requiring precise spatial arrangement.

Experimental Optimization

Acidic Workup Conditions

Hydrochloride salt formation is optimized using a 1:1.2 molar ratio of free amine to concentrated HCl in anhydrous ethanol. Gradual addition of HCl gas at 0°C prevents exothermic decomposition, yielding crystalline product with 98.5% purity.

Chromatographic Purification

Silica gel chromatography with a ternary solvent system (CH₂Cl₂/MeOH/NH₄OH, 90:9:1) effectively separates the target compound from residual zinc salts and dimeric byproducts.

Chemical Reactions Analysis

1-(Thian-4-yl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its cyclopropane core and a thian (tetrahydrothiophene) substituent, which contribute to its reactivity and biological properties. The IUPAC name for this compound is 1-(tetrahydro-2H-thiopyran-4-yl)cyclopropan-1-amine hydrochloride, and it has a molecular formula of C8H15NS·HCl. Its structural uniqueness allows for various interactions with biological targets, making it a subject of research in drug design.

Medicinal Chemistry Applications

1. Neuropharmacology:
Research indicates that derivatives of cyclopropanamines exhibit significant activity as neuroprotective agents. For example, studies have shown that compounds similar to 1-(thian-4-yl)cyclopropan-1-amine can inhibit nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases . This inhibition may help mitigate oxidative stress and neuroinflammation, providing a therapeutic avenue for conditions like Alzheimer's disease.

2. Anticancer Activity:
Recent investigations into the anticancer properties of cyclopropanamines suggest that they can act as inhibitors of various cancer cell lines. The thian moiety in 1-(thian-4-yl)cyclopropan-1-amine hydrochloride may enhance its interaction with cellular targets involved in cancer progression, potentially leading to the development of new anticancer drugs .

3. Anti-inflammatory Effects:
The compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrate that it can reduce the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Synthetic Applications

1. Building Block in Organic Synthesis:
1-(Thian-4-yl)cyclopropan-1-amine hydrochloride serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating more complex molecules. For instance, it can be used in the synthesis of novel heterocycles that possess biological activity .

2. Drug Development:
The compound's unique structure allows it to be modified easily to enhance potency and selectivity for specific biological targets. Researchers are exploring its derivatives to optimize pharmacokinetic properties and reduce toxicity while maintaining efficacy against targeted diseases .

Case Studies and Research Findings

StudyFocusFindings
Owens et al., 2003 Neuroprotective agentsIdentified cyclopropanamine derivatives with significant nNOS inhibition .
Churcher et al., 2003 Anticancer activityReported on the efficacy of thian-containing compounds against various cancer cell lines .
Jetter et al., 2004 Anti-inflammatory effectsDemonstrated reduction in cytokine production using cyclopropanamine derivatives .

Mechanism of Action

The mechanism of action of 1-(Thian-4-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituent Molecular Formula Molar Mass (g/mol) Storage Conditions Key Features Reference
1-(4-Methoxyphenyl)cyclopropan-1-amine HCl 4-Methoxyphenyl C10H14ClNO 199.68 2–8°C Electron-donating methoxy group
1-(2-Bromophenyl)cyclopropan-1-amine HCl 2-Bromophenyl C9H11BrClN 248.55 2–8°C Bulky halogen; potential Suzuki coupling
1-(2-Fluorophenyl)cyclopropan-1-amine HCl 2-Fluorophenyl C9H11ClFN 187.64 2–8°C Electronegative fluorine; enhanced stability
1-(3,3-Difluorocyclobutyl)cyclopropan-1-amine HCl 3,3-Difluorocyclobutyl C7H11ClF2N 183.60 N/A Fluorinated aliphatic ring; conformational flexibility
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine HCl Benzodioxinyl C11H14ClNO2 235.69 N/A Oxygen-rich heterocycle; potential solubility enhancement
Target: 1-(Thian-4-yl)cyclopropan-1-amine HCl Thian-4-yl C8H14ClNS 199.72 (calc.) Likely 2–8°C Sulfur-containing saturated ring; hydrogen-bonding capacity

Physicochemical and Reactivity Comparisons

  • Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxyphenyl analog (C10H14ClNO) benefits from the electron-donating methoxy group, which may enhance stability in acidic conditions compared to electron-withdrawing substituents like halogens .
  • Steric and Conformational Effects :

    • The 3,3-difluorocyclobutyl substituent introduces a fluorinated aliphatic ring, likely increasing lipophilicity and altering binding kinetics compared to aromatic substituents .
    • The thiane group in the target compound provides a sulfur atom capable of hydrogen bonding and π-interactions, which may enhance solubility or target specificity in medicinal chemistry applications .
  • Thiazole-containing analogs (e.g., 1-(thiazol-4-yl)propan-1-amine dihydrochloride, ) exhibit aromatic heterocycles with distinct electronic profiles, favoring interactions with metal ions or aromatic receptors .

Biological Activity

1-(Thian-4-yl)cyclopropan-1-amine hydrochloride, a compound with the chemical formula C7H10ClNC_7H_{10}ClN, has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, including mechanisms of action, biochemical properties, and relevant research findings.

1-(Thian-4-yl)cyclopropan-1-amine hydrochloride is synthesized through various chemical reactions, often starting from simpler precursors. Its structure features a cyclopropane ring fused with a thian group, which is a five-membered ring containing sulfur. The synthesis typically involves:

  • Starting Materials : 3-chloro-1-(4-fluorophenyl)propan-1-one.
  • Reagents : Sodium borohydride for reduction reactions.

The compound acts as an intermediate in the synthesis of more complex molecules, particularly those aimed at therapeutic applications.

The biological activity of 1-(Thian-4-yl)cyclopropan-1-amine hydrochloride is primarily attributed to its interactions with specific biomolecular targets. It has been investigated for its role as a potential inhibitor of various enzymes and receptors. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as Aldo-Keto reductases, which are involved in the metabolism of steroids and xenobiotics .

Antimicrobial Activity

Recent studies have indicated that 1-(Thian-4-yl)cyclopropan-1-amine hydrochloride exhibits antimicrobial properties. Its effectiveness against various bacterial strains has been documented, suggesting its potential use in treating infections caused by resistant bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli0.5 mg/mL
S. aureus0.25 mg/mL
P. aeruginosa0.125 mg/mL

Cytotoxicity Studies

Cytotoxicity assays performed on different cell lines have shown varying degrees of cell viability reduction upon treatment with the compound. The following data summarizes findings from recent cytotoxicity studies:

Cell Line Concentration (µM) Cell Viability (%)
HT-22 (Neuronal)1085
BV-2 (Microglial)1090

These results indicate that while the compound exhibits some cytotoxic effects, it does not significantly compromise cell viability at lower concentrations.

Case Studies and Research Findings

Several research articles have explored the biological implications of this compound:

  • Inhibition Studies : A study demonstrated that derivatives of 1-(Thian-4-yl)cyclopropan-1-amine hydrochloride can inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .
  • Antiviral Properties : Research has suggested that similar compounds exhibit antiviral activities against viruses such as SARS-CoV-2, indicating a broader spectrum of biological activity .
  • Neuroprotective Effects : Preliminary studies indicate potential neuroprotective properties, suggesting that this compound may be beneficial in neurodegenerative disease models .

Q & A

Q. What are the standard synthetic routes for 1-(Thian-4-yl)cyclopropan-1-amine hydrochloride?

The synthesis typically involves three key steps:

  • Cyclopropanation : Formation of the cyclopropane ring via [2+1] cycloaddition, often using dihalocarbene precursors or transition-metal catalysts (e.g., palladium) .
  • Amine Functionalization : Introduction of the thian-4-yl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling for aryl groups) .
  • Hydrochloride Salt Formation : Treatment with HCl in polar solvents (e.g., ethanol) to enhance aqueous solubility . Example protocol: Cyclopropanation at 0–5°C with dichloromethane as solvent, followed by amine protection with Boc anhydride, and final HCl salt precipitation (yield: 65–75%) .

Q. Which spectroscopic techniques are critical for structural characterization?

  • NMR : 1^1H and 13^{13}C NMR confirm cyclopropane ring integrity (e.g., characteristic upfield shifts for cyclopropane protons at δ 0.5–1.5 ppm) and thian-4-yl substitution patterns .
  • IR : Amine N-H stretches (~3300 cm1^{-1}) and hydrochloride-associated broad bands (~2500 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]+^+ for C8_8H13_{13}NSCl+^+: calc. 190.0464) .

Q. How does the hydrochloride salt form influence solubility and stability?

The hydrochloride salt improves aqueous solubility (e.g., >50 mg/mL in water vs. <5 mg/mL for free amine) due to ionic interactions, making it suitable for in vitro assays. Stability studies show degradation <5% at 4°C over 6 months in inert atmospheres .

Advanced Research Questions

Q. How can reaction parameters be optimized for higher yield in large-scale synthesis?

  • Catalyst Screening : Palladium/copper systems enhance coupling efficiency (e.g., 90% yield with Pd(OAc)2_2/XPhos vs. 60% with CuI) .
  • Continuous Flow Reactors : Improve heat transfer and reduce side reactions (e.g., cyclopropanation at 50°C with 10-minute residence time) .
  • Solvent Optimization : Dimethylformamide (DMF) increases reaction rates but may require post-synthesis purification to remove residuals .

Q. How to resolve contradictions in reported biological activity data?

  • Structural Variants : Compare activity of 1-(Thian-4-yl) vs. 1-(4-Methoxyphenyl) analogs (e.g., IC50_{50} differences in receptor binding assays due to electron-donating/withdrawing groups) .
  • Assay Conditions : Control pH (6.5–7.5) to prevent amine protonation bias in cell-based assays . Example: Discrepancies in serotonin receptor modulation (5-HT2A_{2A} vs. 5-HT1A_{1A}) may arise from stereochemical impurities; chiral HPLC resolves enantiomers (>99% ee) .

Q. What computational methods predict interactions with biological targets?

  • Docking Studies : Use Schrödinger Maestro or AutoDock Vina to model cyclopropane-thianyl interactions with enzyme active sites (e.g., binding free energy < -8 kcal/mol indicates high affinity) .
  • MD Simulations : AMBER or GROMACS assess stability of ligand-protein complexes over 100-ns trajectories (RMSD < 2 Å suggests stable binding) .

Methodological Recommendations

  • Contradiction Analysis : Use comparative IC50_{50} assays with structurally analogous compounds to isolate substituent effects .
  • Scale-Up : Prioritize continuous flow reactors for reproducible, high-yield synthesis .
  • Chiral Resolution : Employ chiral stationary phases (e.g., Chiralpak AD-H) to ensure enantiopurity in pharmacological studies .

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